1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea
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Overview
Description
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea is a complex organic compound that features a combination of pyrimidine, indole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with an indole derivative and a substituted urea compound. The reaction is often facilitated by the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of pyrimidine derivatives, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted pyrimidine and indole compounds .
Scientific Research Applications
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The indole and pyrimidine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: An indole derivative with medicinal applications.
Uniqueness
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea is unique due to its combination of pyrimidine, indole, and urea moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N7O |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H27N7O/c1-16-8-10-20(11-9-16)30-25(33)32-23(31-24-28-17(2)14-18(3)29-24)26-13-12-19-15-27-22-7-5-4-6-21(19)22/h4-11,14-15,27H,12-13H2,1-3H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
ZZLUVVSNZXEVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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